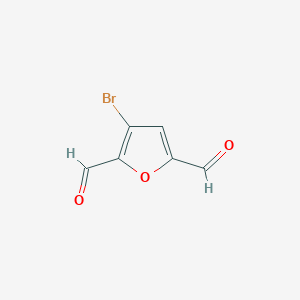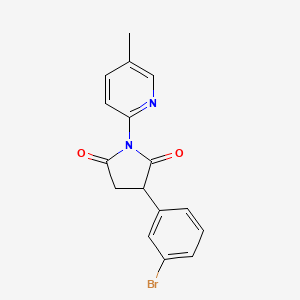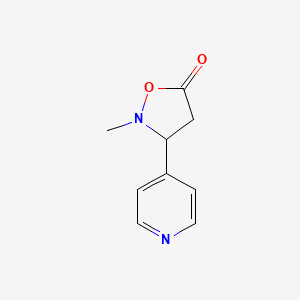
2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one is a heterocyclic compound that features an isoxazolidinone ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the isoxazolidinone and pyridine rings imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate alkylating agent to yield the isoxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced isoxazolidinone derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazolidinone ring may interact with active sites of enzymes, while the pyridine moiety can enhance binding affinity through π-π interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(pyridin-3-yl)isoxazolidin-5-one
- 2-Methyl-3-(pyridin-2-yl)isoxazolidin-5-one
- 3-(Pyridin-4-yl)isoxazolidin-5-one
Uniqueness
2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one is unique due to the specific positioning of the methyl group and the pyridine ring. This configuration can influence the compound’s reactivity and binding properties, making it distinct from other isoxazolidinone derivatives.
Propiedades
Número CAS |
62230-16-4 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-methyl-3-pyridin-4-yl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C9H10N2O2/c1-11-8(6-9(12)13-11)7-2-4-10-5-3-7/h2-5,8H,6H2,1H3 |
Clave InChI |
DKFYMXLDNFPQTM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(=O)O1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


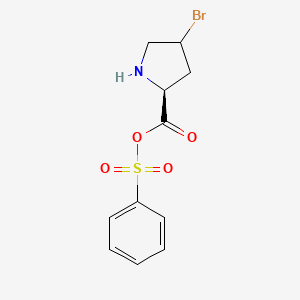
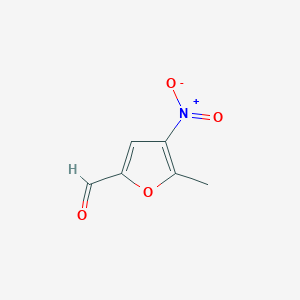
![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)

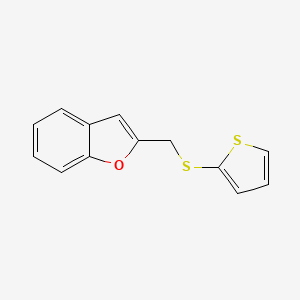
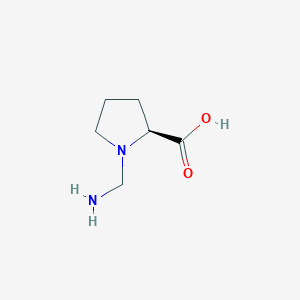
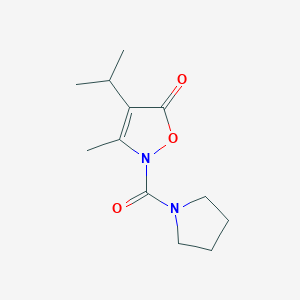
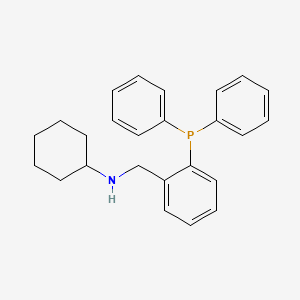
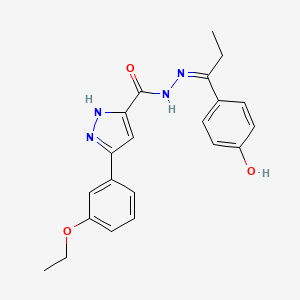
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
